Thiamine phosphoric acid ester
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Overview
Description
Thiamine phosphoric acid ester, also known as thiamine monophosphate, is a derivative of thiamine (vitamin B1). Thiamine is essential for carbohydrate metabolism and neural function. This compound plays a crucial role in the body’s energy production and is involved in various biochemical processes, including the decarboxylation of alpha-keto acids and the transketolase reaction in the pentose phosphate pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiamine phosphoric acid ester can be synthesized through the phosphorylation of thiamine. One common method involves the reaction of thiamine with phosphoric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific pH and temperature to ensure the formation of the ester bond .
Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) techniques. The process involves the separation and purification of thiamine and its phosphate esters from whole blood or other biological samples. The use of HPLC allows for the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Thiamine phosphoric acid ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed to thiamine and phosphoric acid using acidic or basic conditions.
Major Products:
Hydrolysis Products: Thiamine and phosphoric acid.
Oxidation Products: Thiochrome derivatives.
Scientific Research Applications
Thiamine phosphoric acid ester has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the kinetics and mechanisms of thiamine-dependent enzymes.
Biology: this compound is used to investigate the role of thiamine in cellular metabolism and energy production.
Mechanism of Action
Thiamine phosphoric acid ester exerts its effects by acting as a coenzyme in various biochemical reactions. It is converted to thiamine diphosphate, the active form, which participates in the decarboxylation of alpha-keto acids and the transketolase reaction. These reactions are essential for the production of adenosine triphosphate (ATP), the primary energy currency of the cell . Thiamine diphosphate also plays a role in the regulation of ion channels in the nervous system .
Comparison with Similar Compounds
Thiamine Diphosphate: The biologically active form of thiamine, essential for energy metabolism.
Thiamine Triphosphate: Involved in the regulation of ion channels and neurotransmitter release.
Thiamine Pyrophosphate: Another phosphorylated form of thiamine with similar biochemical functions.
Uniqueness: Thiamine phosphoric acid ester is unique in its role as a precursor to thiamine diphosphate and its involvement in specific biochemical pathways. Unlike other thiamine derivatives, it serves as an intermediate in the phosphorylation process and has distinct applications in clinical nutrition and research .
Properties
CAS No. |
495-23-8 |
---|---|
Molecular Formula |
C12H17N4O4PS |
Molecular Weight |
344.33 g/mol |
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate |
InChI |
InChI=1S/C12H17N4O4PS/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19) |
InChI Key |
HZSAJDVWZRBGIF-UHFFFAOYSA-N |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)[O-] |
Key on ui other cas no. |
10023-48-0 495-23-8 |
physical_description |
Solid |
Pictograms |
Irritant |
Synonyms |
Monophosphate, Thiamine Phosphoester, Thiamine Thiamine Monophosphate Thiamine Phosphoeste |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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